(3-Methoxyphenyl)-oxo-acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3-Methoxyphenyl)-oxo-acetonitrile” is a chemical compound with the molecular formula C9NO . It is also known by other names such as “(m-Methoxyphenyl)acetonitrile”, “m-Methoxy benzyl cyanide”, and "Benzeneacetonitrile, 3-methoxy-" .

Molecular Structure Analysis

The molecular structure of “(3-Methoxyphenyl)-oxo-acetonitrile” can be viewed using Java or Javascript . A study on a similar compound, (Z)-3-N-(ethyl)-2-N '-(3-methoxyphenyl imino) thiazolidine-4-one, determined its electron density distribution using single-crystal X-ray refinements .Applications De Recherche Scientifique

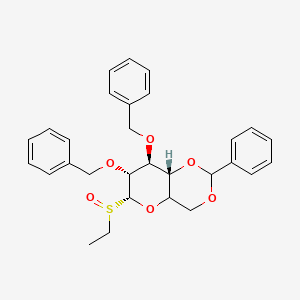

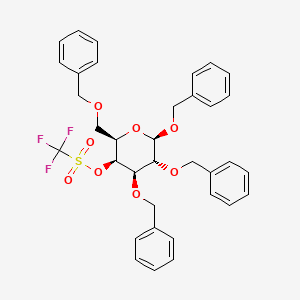

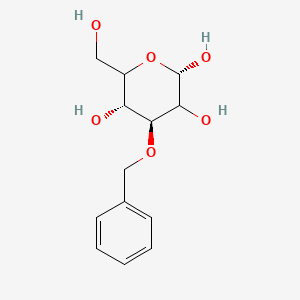

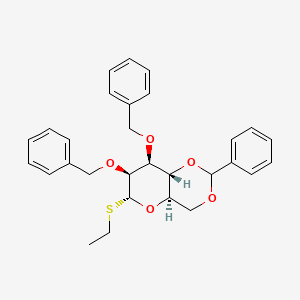

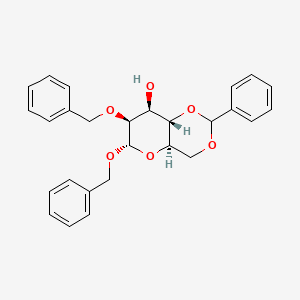

Benzyl 2-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside

Synthesis of Glycosyl Building Blocks: This compound is used in the synthesis of glycosyl building blocks. It is used in the protection and deprotection of the 4- and 6-hydroxyl groups of glycosides .

Intermediate in Drug Synthesis: It is also used as an intermediate in the synthesis of drugs like Voglibose and Dapagliflozin .

Glucosylation Reactions: This compound is an important D-glucopyranose derivative for glucosylations .

Preparation of α-glucopyranosyl Chloride: It is used in the preparation of the α-glucopyranosyl chloride .

Synthesis of 1-C-α-D-glucopyranose Derivatives: This compound is used in the synthesis of 1-C-α-D-glucopyranose derivatives .

(3-Methoxyphenyl)-oxo-acetonitrile

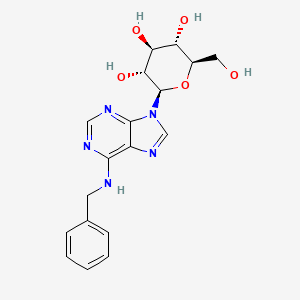

Synthesis of Quinazolinone Derivatives: This compound is used in the synthesis of quinazolinone derivatives . Quinazolinones are fused heterocyclic compounds, which have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry .

Green Chemistry Approaches: It is used in green chemistry approaches, including the utilization of the DES and microwave-induced synthesis .

Synthesis of Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound is used in the two-step synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate from anthranilic acid .

Antioxidant Activity: It is a caffeine metabolite which showed high antioxidant activity .

Biomarker for Coffee Consumption: It is a very sensitive biomarker for the consumption of relatively small amount of coffee .

Inhibition of Prostaglandin E(2) Production: This compound can be used to inhibit prostaglandin E(2) production .

Propriétés

IUPAC Name |

(4aR,6S,7S,8S,8aS)-2-phenyl-6,7-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O6/c28-23-24-22(18-31-26(33-24)21-14-8-3-9-15-21)32-27(30-17-20-12-6-2-7-13-20)25(23)29-16-19-10-4-1-5-11-19/h1-15,22-28H,16-18H2/t22-,23+,24-,25+,26?,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTAXRQQXZVWQA-FGUSILDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1139794.png)